molecular formula C17H19N5O8 B13064911 3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B13064911
M. Wt: 421.4 g/mol
InChI Key: KPGVUOQMOHGHEW-UHFFFAOYSA-N
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Description

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound featuring an imidazole ring substituted with a dinitrophenyl group and a tert-butoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the dinitrophenyl group.

    Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl moiety, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitro groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include imidazole N-oxides and dinitrophenyl oxides.

    Reduction: Products include amino derivatives of the dinitrophenyl group.

    Substitution: Substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The dinitrophenyl group can interact with specific amino acid residues in the enzyme, while the imidazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the dinitrophenyl and Boc-protected groups.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Omeprazole: A proton pump inhibitor with a substituted imidazole ring, used to treat acid-related stomach issues.

Uniqueness

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the combination of its dinitrophenyl and Boc-protected amino acid groups, which confer specific chemical reactivity and biological activity not found in simpler imidazole derivatives .

Properties

IUPAC Name

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGVUOQMOHGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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